(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a fluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable halogenated cyclopropane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: This compound can be used in studies investigating the biological activity of cyclopropane derivatives, including their interactions with biomolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid: The fluorine atom is positioned differently, which can influence its chemical and biological properties.
Uniqueness
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This compound’s chiral nature also adds to its uniqueness, as the (1R,2R) configuration can result in different interactions compared to other stereoisomers.
Properties
IUPAC Name |
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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